![molecular formula C21H17F2N5O2S B2594121 N'-(2,5-difluorofenil)-N-{2-[2-(3-metilfenil)-[1,2,4]triazolo[3,2-b][1,3]tiazol-6-il]etil}etandiamida CAS No. 894041-05-5](/img/structure/B2594121.png)

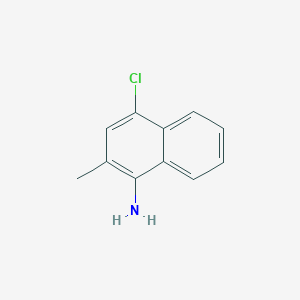

N'-(2,5-difluorofenil)-N-{2-[2-(3-metilfenil)-[1,2,4]triazolo[3,2-b][1,3]tiazol-6-il]etil}etandiamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound contains several functional groups including a difluorophenyl group, a thiazolo[3,2-b][1,2,4]triazol group, and an oxalamide group. These groups are common in many biologically active compounds and could potentially contribute to various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The presence of the thiazolo[3,2-b][1,2,4]triazol group suggests that the compound may have a planar and rigid backbone, which could contribute to its potential biological activities .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For instance, the oxalamide group could potentially undergo hydrolysis, and the thiazolo[3,2-b][1,2,4]triazol group could participate in various organic reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the difluorophenyl group could potentially increase the compound’s lipophilicity, which could affect its absorption and distribution in the body .Aplicaciones Científicas De Investigación

Computación Cuántica

La computación cuántica aprovecha los principios de la mecánica cuántica para realizar cálculos con los que los ordenadores clásicos tienen dificultades. Nuestro compuesto podría desempeñar un papel fundamental en los algoritmos cuánticos, mejorando su eficiencia y escalabilidad. Los investigadores están investigando su potencial como cúbito (bit cuántico) o parte de las puertas cuánticas, que son bloques de construcción fundamentales para los circuitos cuánticos. ¡Imagínese resolviendo problemas complejos, como la factorización de números grandes o la simulación de sistemas cuánticos, con una velocidad y precisión sin precedentes!

Energía Sostenible

Los algoritmos mejorados cuánticamente podrían optimizar la producción y el almacenamiento de energía. Nuestro compuesto podría ayudar en el diseño de mejores materiales fotovoltaicos o mejorar la eficiencia de la conversión de energía. Imagínese aprovechar la luz solar de manera más efectiva o almacenar energía con pérdidas mínimas.

Recuerde, estas aplicaciones son solo la punta del iceberg. Mientras celebramos el Año Internacional de la Ciencia y la Tecnología Cuánticas, el potencial de nuestro compuesto continúa desarrollándose. ¡Tiempos emocionantes por delante! 🌟

Direcciones Futuras

Mecanismo De Acción

Mode of action

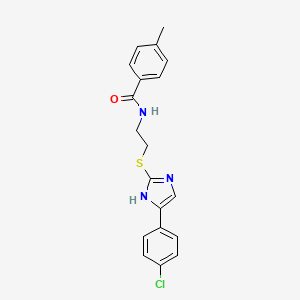

1,2,4-triazoles often operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Biochemical pathways

Compounds containing 1,2,4-triazoles are known to affect a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Result of action

Compounds containing 1,2,4-triazoles are known to have a wide range of potential pharmaceutical activities .

Propiedades

IUPAC Name |

N'-(2,5-difluorophenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F2N5O2S/c1-12-3-2-4-13(9-12)18-26-21-28(27-18)15(11-31-21)7-8-24-19(29)20(30)25-17-10-14(22)5-6-16(17)23/h2-6,9-11H,7-8H2,1H3,(H,24,29)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTZDVFGNYHKOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F2N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(diethylamino)ethyl]ethanediamide](/img/structure/B2594043.png)

![[5-Acetamido-3,4-diacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2594048.png)

![Methyl 2-(2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate](/img/structure/B2594054.png)

![2-[(3-Chlorophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile](/img/structure/B2594055.png)

![5-bromo-3-[(4-hydroxyphenyl)imino]-1H-indol-2-one](/img/structure/B2594056.png)

![(6-Chloro-5-methyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B2594059.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2594061.png)